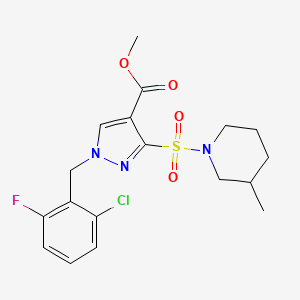

![molecular formula C18H16FNO3S2 B2878013 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide CAS No. 2319893-84-8](/img/structure/B2878013.png)

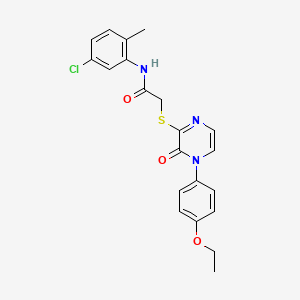

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a bithiophene moiety, which is a type of organic compound. Bithiophene is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 . The compound is typically prepared by cross-coupling starting from 2-halothiophenes .

Scientific Research Applications

Corrosion Inhibition

A study by Fouda et al. (2020) explores methoxy-substituted phenylthienyl benzamidine derivatives, including compounds with structural similarities to N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide, for their application as corrosion inhibitors for carbon steel in hydrochloric acid medium. These inhibitors demonstrated high effectiveness, with the efficiency increasing with concentration and decreasing with temperature. The adsorption of these derivatives on the carbon steel surface adhered to Langmuir's adsorption isotherm, indicating a spontaneous process and suggesting a potential scientific application in corrosion inhibition (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

Radiosynthesis for PET Imaging

Terrière et al. (1997) discussed the radiosynthesis of a new radiobrominated ligand for 5HT2A receptors, potentially useful for PET imaging. The synthesis involves a compound structurally related to this compound, highlighting its applicability in developing radiotracers for neurological research (Terrière, Hermanne, Sonck, Leysen, & Mertens, 1997).

Catalysis in Organic Synthesis

Yakura et al. (2018) evaluated N-isopropyliodobenzamides, closely related to the compound of interest, as catalysts for the oxidation of alcohols. Their findings demonstrate the potential of these compounds in facilitating organic reactions, offering insights into their scientific application in synthetic organic chemistry (Yakura, Fujiwara, Yamada, & Nambu, 2018).

Biosensor Development

A study by Karimi-Maleh et al. (2014) explores the development of a highly sensitive biosensor for the simultaneous determination of glutathione and piroxicam. This research utilized a novel modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode, indicating the scientific application of similar compounds in electrochemical biosensors (Karimi-Maleh, Tahernejad-Javazmi, Ensafi, Moradi, Mallakpour, & Beitollahi, 2014).

Mechanism of Action

Target of Action

The primary targets of the compound “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide” are currently unknown. The compound contains a bithiophene moiety , which is a common structural element in various organic compounds.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. The compound’s bioavailability, which is influenced by these properties, is also unknown. Generally, factors such as the compound’s lipophilicity, molecular size, and chemical stability can influence its ADME properties .

Properties

IUPAC Name |

3-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3S2/c1-23-15-3-2-11(8-13(15)19)18(22)20-9-14(21)17-5-4-16(25-17)12-6-7-24-10-12/h2-8,10,14,21H,9H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXZMGBOFKFTEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2877939.png)

![ethyl (2Z)-2-[(3-methoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2877940.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2877942.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2877945.png)

![1-[4-(8-Hydroxy-3,4-dihydro-2H-quinoline-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877947.png)

![N-{1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine](/img/structure/B2877948.png)

![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine](/img/structure/B2877949.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2877951.png)